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Introduction

Glycoprotein 130 (gp130), also known as IL6ST, IL6R-beta, or CD130, is a transmembrane
protein that serves as the common signal transducing receptor subunit for the interleukin-6 (IL-
6) family of cytokines. This family includes IL-6, interleukin-11 (IL-11), leukemia inhibitory factor
(LIF), oncostatin M (OSM), ciliary neurotrophic factor (CNTF), cardiotrophin-1 (CT-1), and
cardiotrophin-like cytokine (CLC). The discovery of gp130 was a pivotal moment in
understanding cytokine signaling, revealing a paradigm of shared receptor subunits and
functional redundancy among cytokines. This technical guide provides an in-depth exploration
of the discovery, history, and core signaling mechanisms of gp130, tailored for researchers,
scientists, and professionals in drug development.

The Discovery of gp130: The IL-6 Signal Transducer

The story of gp130 begins with efforts to understand the pleiotropic actions of Interleukin-6 (IL-
6), a cytokine initially identified as B-cell stimulatory factor 2 (BSF-2) due to its ability to induce
immunoglobulin production in B cells.[1][2] It soon became clear that IL-6 had a wide range of
biological activities, including the induction of acute phase proteins in hepatocytes and the
regulation of hematopoiesis.[3]

The existence of a dedicated IL-6 receptor (IL-6R, also known as gp80) was established, but
this receptor alone could not fully explain the signal transduction process. A key breakthrough
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came in 1989 from the laboratory of Tadamitsu Kishimoto. Using a human myeloma cell line,
U266, which is responsive to IL-6, they demonstrated that IL-6 binding to its receptor triggered
the association with a second, non-ligand-binding membrane glycoprotein with a molecular
weight of approximately 130 kDa.[4] This protein was aptly named glycoprotein 130 (gp130).

This seminal study provided the first evidence that a cytokine receptor system could be
composed of a ligand-binding subunit and a separate signal-transducing subunit.

Key Experiment: Co-immunoprecipitation of IL-6R and
gpl30

The association between the IL-6 receptor and gp130 was elegantly demonstrated through co-
immunoprecipitation experiments.

e Cell Line: Human myeloma cell line U266.

e Cell Labeling: Cells were surface-iodinated with Na23| using the lactoperoxidase method to
label cell surface proteins.

o Stimulation: Cells were incubated with or without recombinant human IL-6 at 37°C for
various time points.

e Cell Lysis: Cells were lysed in a digitonin-containing buffer (1% digitonin, 10 mM
triethanolamine [pH 7.8], 0.15 M NaCl, 1 mM CaClz, 1 mM MgClz, 1 mM
phenylmethylsulfonyl fluoride).

» Immunoprecipitation: The cell lysates were immunoprecipitated with an anti-IL-6R
monoclonal antibody (MT-18).

e Analysis: The immunoprecipitates were analyzed by SDS-polyacrylamide gel electrophoresis
(SDS-PAGE) and autoradiography.

In the presence of IL-6, the anti-IL-6R antibody not only precipitated the 80 kDa IL-6R but also
a 130 kDa protein, which was identified as gp130. This association was dependent on the
presence of IL-6 and occurred at 37°C but not at 4°C, suggesting a specific, energy-dependent
process.[4]
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Molecular Cloning and Characterization of gp130

Following its discovery, the next crucial step was the molecular cloning of the gene encoding
gp130. This was achieved in 1990, again by the Kishimoto group, providing a wealth of
information about its structure and function.[5][6]

A cDNA clone for human gp130 was isolated from a cDNA library derived from the human
placental cell line. The cloned cDNA encoded a protein of 918 amino acids with a single
transmembrane domain, confirming its identity as a transmembrane protein.[5]

Key Experiment: cDNA Cloning of Human gp130

The cloning of gp130 was a significant technical achievement that paved the way for detailed
molecular studies.

o CcDNA Library: A cDNA library was constructed from the human placental cell line in the Agtll
expression vector.

e Screening: The library was screened using a radiolabeled oligonucleotide probe designed
based on a partial amino acid sequence of purified gp130.

o Clone Isolation and Sequencing: Positive clones were isolated, and the cDNA inserts were
subcloned into plasmids for DNA sequencing.

e Sequence Analysis: The full-length cDNA sequence was determined, and the deduced amino
acid sequence was analyzed for structural motifs.

The deduced amino acid sequence of gp130 revealed several key structural features:

o Extracellular Domain: The large extracellular domain contains a region of approximately 200
amino acids with homology to the cytokine receptor family, including the characteristic
WSXWS motif. It also features six fibronectin type llI-like domains.[5]

o Transmembrane Domain: A single hydrophobic transmembrane domain anchors the protein
in the cell membrane.

o Cytoplasmic Domain: A substantial cytoplasmic domain of 277 amino acids, which lacks any
intrinsic kinase activity, suggesting it relies on associated proteins for signal transduction.[7]
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The cloning of gp130 confirmed that it was a member of the cytokine receptor superfamily and
provided the tools to investigate its role in signaling.[5]

gpl30 as a Common Receptor Subunit for the IL-6
Cytokine Family

A major paradigm shift in cytokine biology occurred with the realization that gp130 was not
exclusive to the IL-6 receptor complex. Subsequent research demonstrated that gp130 is a
shared signal transducer for a whole family of cytokines, now known as the IL-6 family.[8][9]
This discovery explained the previously observed functional redundancy among these
cytokines.[9]

The members of the IL-6 cytokine family that utilize gp130 for signaling include:

Interleukin-6 (IL-6): Forms a complex with the IL-6 receptor (IL-6Ra) before engaging gp130.
[4]

e Interleukin-11 (IL-11): Binds to the IL-11 receptor a-chain (IL-11Ra) to form a complex that
then recruits gp130.[10]

» Leukemia Inhibitory Factor (LIF): Can bind to a heterodimer of gp130 and the LIF receptor
(LIFR).

e Oncostatin M (OSM): Can signal through a heterodimer of gp130 and the OSM receptor
(OSMR) or a heterodimer of gp130 and LIFR.

» Ciliary Neurotrophic Factor (CNTF): Requires the CNTF receptor a-chain (CNTFRa) for
binding, and the resulting complex associates with a heterodimer of gp130 and LIFR.

e Cardiotrophin-1 (CT-1): Signals through a heterodimer of gp130 and LIFR.

o Cardiotrophin-like Cytokine (CLC): Forms a complex with cytokine-like factor 1 (CLF-1)
which then associates with a receptor complex containing CNTFRa, gp130, and LIFR.

The shared use of gp130 provides a molecular basis for the overlapping biological activities of
these cytokines.
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The gp130 Signaling Pathways

The binding of a cytokine/receptor complex to gp130 induces the dimerization or
oligomerization of gp130, which is the critical first step in initiating intracellular signaling.[9] As
the cytoplasmic domain of gp130 lacks intrinsic enzymatic activity, it relies on the recruitment
and activation of cytoplasmic tyrosine kinases.

The JAK-STAT Pathway

The primary and most well-characterized signaling pathway activated by gp130 is the Janus
kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway.[11][12]

The involvement of JAK family kinases in gp130 signaling was a crucial discovery in the mid-
1990s.

e Cell Line: Various cell lines responsive to IL-6 family cytokines, such as the human
hepatoma cell line HepG2.

o Stimulation: Cells were stimulated with IL-6 or other gp130-utilizing cytokines for short time
periods.

o Immunoprecipitation: Cell lysates were immunoprecipitated with antibodies against specific
JAK family members (e.g., JAK1, JAK2, TYK2) or gp130.

 In Vitro Kinase Assay: The immunoprecipitates were incubated with [y-32P]ATP and a
substrate (e.g., angiotensin Il) to measure kinase activity.

o Western Blotting: Alternatively, immunoprecipitates were subjected to SDS-PAGE and
western blotting with anti-phosphotyrosine antibodies to detect the phosphorylation and
activation of JAKs and gp130.

These experiments demonstrated that upon cytokine stimulation, JAK1, JAK2, and TYK2
become rapidly tyrosine-phosphorylated and activated.[13] The activated JAKs then
phosphorylate specific tyrosine residues on the cytoplasmic tail of gp130.

The phosphorylated tyrosine residues on gp130 serve as docking sites for the SH2 domains of
STAT proteins, primarily STAT3 and to a lesser extent STAT1.[11][14]
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e Recruitment: STATs are recruited to the activated receptor complex.

e Phosphorylation: The recruited STATs are then tyrosine-phosphorylated by the activated
JAKS.

o Dimerization and Translocation: Phosphorylated STATs dimerize, translocate to the nucleus,
and bind to specific DNA response elements in the promoters of target genes, thereby
regulating their transcription.

Figure 1: The gp130-JAK-STAT Signaling Pathway.

The MAPK/ERK Pathway

In addition to the JAK-STAT pathway, gp130 activation also leads to the stimulation of the
Mitogen-Activated Protein Kinase (MAPK) cascade, primarily the Extracellular signal-Regulated
Kinase (ERK) pathway.

This pathway is initiated by the phosphorylation of a specific tyrosine residue (Tyr759 in human
gp130) in the cytoplasmic tail of gp130. This phosphotyrosine residue serves as a docking site
for the SH2 domain-containing protein tyrosine phosphatase 2 (SHP2). The recruitment of
SHP?2 leads to the activation of the Ras-Raf-MEK-ERK signaling cascade, which is involved in
cell proliferation and differentiation.
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Figure 2: The gp130-MAPK/ERK Signaling Pathway.
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The PI3K/Akt Pathway

The Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway is another important signaling cascade
activated downstream of gp130. This pathway is also initiated by the recruitment of SHP2 to
the activated gp130. SHP2 can interact with adaptor proteins like Gab1, which in turn recruits
the p85 subunit of PI3K. PI3K then phosphorylates PIP2 to PIP3, leading to the recruitment
and activation of Akt. The PI3K/Akt pathway is crucial for cell survival and proliferation.

Quantitative Data on gp130 Interactions and
Expression

Understanding the quantitative aspects of gp130 interactions and its expression is critical for
comprehending its biological function and for designing therapeutic interventions.
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The Role of gp130 in Health and Disease

The ubiquitous expression of gp130 and its central role in mediating the signals of a diverse
family of cytokines means that it is involved in a wide array of physiological and pathological
processes.

o Hematopoiesis: gp130 signaling is essential for the regulation of hematopoiesis, including
the production of platelets.[19] Mice deficient in gp130 exhibit severe hematopoietic defects
and embryonic lethality.[20]

o Immune Response: gpl30 plays a critical role in both innate and adaptive immunity,
including the acute phase response and the differentiation of B and T cells.

o Inflammation: Dysregulated gp130 signaling is implicated in numerous chronic inflammatory
and autoimmune diseases, such as rheumatoid arthritis and inflammatory bowel disease.

o Cancer: Aberrant activation of gp130 signaling, particularly the STAT3 pathway, is a hallmark
of many cancers and contributes to tumor growth, survival, and metastasis.

o Cardiac Development and Disease: gp130 signaling is crucial for heart development and has
been implicated in cardiac hypertrophy and other cardiovascular diseases.

Therapeutic Targeting of gp130

The central role of gp130 in various diseases has made it an attractive target for therapeutic
intervention. Strategies to modulate gp130 signaling include:

e Monoclonal Antibodies: Antibodies that block the binding of cytokines to their receptors or to
gpl130.

e Soluble Receptors: Recombinant soluble forms of gp130 can act as antagonists by binding
to cytokine/receptor complexes.
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» Small Molecule Inhibitors: Development of small molecules that inhibit the downstream
signaling components, such as JAK kinases.

Conclusion

The discovery of glycoprotein 130 revolutionized our understanding of cytokine signaling,
introducing the concept of shared receptor subunits and providing a framework for
understanding the pleiotropy and redundancy of cytokine actions. From its initial identification
as the signal transducer for IL-6 to its current status as a central hub for a major cytokine
family, the study of gp130 has yielded fundamental insights into cellular communication. The
detailed understanding of its structure, function, and signaling pathways continues to drive the
development of novel therapeutic strategies for a wide range of human diseases. This technical
guide provides a comprehensive overview of the key milestones in the history of gp130
research, offering a valuable resource for scientists and clinicians working in this dynamic field.

Experimental Workflows

dot digraph Co-IP_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.5, ranksep=0.8,
fontname="Arial", fontsize=12]; node [shape=Dbox, style="filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cell_Culture" [label="1.
Culture U266 Cells", fillcolor="#FBBC05", fontcolor="#202124"]; "Labeling" [label="2. Surface
lodination (*2°1)", fillcolor="#FBBCO05", fontcolor="#202124"]; "Stimulation" [label="3. Incubate
with IL-6 (37°C)", fillcolor="#FBBCO05", fontcolor="#202124"]; "Lysis" [label="4. Lyse Cells
(Digitonin Buffer)", fillcolor="#FBBC05", fontcolor="#202124"]; "IP" [label="5. Immunoprecipitate
with\nanti-IL-6R Antibody", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Analysis" [label="6.
SDS-PAGE and Autoradiography”, fillcolor="#34A853", fontcolor="#FFFFFF"]; "End"
[shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Cell_Culture"; "Cell_Culture" -> "Labeling"; "Labeling" -> "Stimulation”; "Stimulation"
-> "Lysis"; "Lysis" -> "IP"; "IP" -> "Analysis"; "Analysis" -> "End"; }

Figure 3: Workflow for Co-immunoprecipitation of IL-6R and gp130.
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Figure 4: Workflow for cDNA Cloning of gp130.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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